molecular formula C19H22N6O4S B6534921 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 1172475-20-5

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Katalognummer: B6534921
CAS-Nummer: 1172475-20-5
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: LFGPMKJLVXTALH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a 1,3-dimethylpyrazole moiety fused to a 1,3,4-oxadiazole ring, with a 4-(piperidine-1-sulfonyl)benzamide substituent. Its design integrates structural motifs known for diverse biological activities, including antifungal and enzyme-inhibitory properties.

Eigenschaften

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-13-12-16(24(2)23-13)18-21-22-19(29-18)20-17(26)14-6-8-15(9-7-14)30(27,28)25-10-4-3-5-11-25/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGPMKJLVXTALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown. Given its structural features, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it affects. Based on its structure, it may potentially interfere with pathways involving pyrazole or oxadiazole moieties.

Biologische Aktivität

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its effects on cancer cells, antibacterial properties, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N7O2C_{13}H_{15}N_{7}O_{2}, with a molecular weight of 301.30 g/mol. The structure consists of a pyrazole moiety linked to an oxadiazole ring and a piperidine sulfonamide group, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the oxadiazole ring and subsequent functionalization to introduce the piperidine and pyrazole groups.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The mechanisms often involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
1MCF-712.5
2MDA-MB-23115.0
3A549 (Lung)10.0

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have reported moderate to strong activity against several pathogenic bacteria such as Salmonella typhi and Bacillus subtilis.

Table 2: Antibacterial Activity Against Pathogens

BacteriaZone of Inhibition (mm)
Salmonella typhi18
Bacillus subtilis20
Escherichia coli12

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on various enzymes critical in disease processes:

  • Alkaline Phosphatase : Inhibitory activity against tissue-nonspecific alkaline phosphatase (h-TNAP) was observed.
  • Urease : The compound showed strong urease inhibition with IC50 values around 2.14 µM.
  • Acetylcholinesterase : Several derivatives exhibited potent acetylcholinesterase inhibition.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
h-TNAP5.0
Urease2.14
Acetylcholinesterase1.5

Case Studies

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of oxadiazole derivatives and assessed their biological activities through in vitro assays and docking studies. The results indicated that the synthesized compounds not only inhibited bacterial growth but also interacted effectively with target enzymes, suggesting their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

Key Structural Comparisons:
Compound Name Core Structure Substituents Notable Bonding Features
Target Compound 1,3,4-Oxadiazole + Pyrazole 1,3-Dimethylpyrazole; 4-(piperidine-1-sulfonyl)benzamide Likely conjugation between oxadiazole and pyrazole rings, with sulfonyl group enhancing polarity .
LMM5 () 1,3,4-Oxadiazole 4-[Benzyl(methyl)sulfamoyl]benzamide; 5-[(4-methoxyphenyl)methyl] Methoxyphenyl group may enhance membrane permeability; sulfamoyl group aids in enzyme binding .
LMM11 () 1,3,4-Oxadiazole 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide; 5-(furan-2-yl) Bulky cyclohexyl group may reduce solubility but improve target specificity .
Compound from 1,3,4-Oxadiazole + Pyrazole N,N-Dimethylaniline; 5-methyl-1-phenylpyrazole Dihedral angle of 7.97° between oxadiazole and pyrazole rings limits conjugation .
PDB Ligand () Benzamide + Pyrazole + Isoxazole 4-(4-Methylpiperazinyl)methyl; 5-(propan-2-yl)-1,2-oxazol-3-yl Isoxazole and methylpiperazine groups may enhance kinase inhibition via H-bonding .
Electronic and Conformational Insights:
Antifungal Activity:
  • LMM5/LMM11 : Demonstrated efficacy against Candida albicans via Trr1 inhibition, with MIC values comparable to fluconazole . The methoxyphenyl group in LMM5 may enhance antifungal potency through improved cellular uptake.
  • Its dimethylpyrazole moiety may reduce metabolic degradation compared to LMM11’s furan group .
Enzyme Inhibition and Binding:
  • The PDB ligand () highlights the role of isoxazole and methylpiperazine in binding kinase domains, suggesting that the target compound’s piperidine-sulfonyl group could similarly engage with charged residues in enzyme active sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.